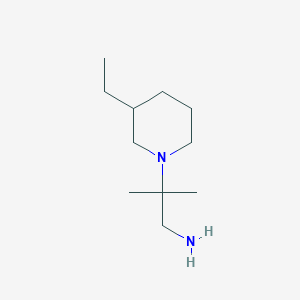
4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Wissenschaftliche Forschungsanwendungen
4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile has several scientific research applications, including:
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile is the nuclear receptor, Nurr1 . Nurr1 is critical for both the development and maintenance of midbrain dopamine neurons, making it a promising molecular target for Parkinson’s disease (PD) .
Mode of Action
The compound enhances Nurr1’s transcriptional activity . This interaction leads to the activation of Nurr1 function, which in turn influences the expression of genes involved in the development and maintenance of midbrain dopamine neurons .
Biochemical Pathways
The activation of Nurr1 by this compound affects multiple biochemical pathways. These include pathways involved in the development and maintenance of midbrain dopamine neurons, as well as pathways implicated in the pathogenesis of PD, such as mitochondrial dysfunction, oxidative stress, neuroinflammation, and dysregulated protein degradation/autophagy .
Pharmacokinetics
The compound is described as an optimized, brain-penetrant agonist , suggesting that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties that allow it to reach its target in the brain.
Result of Action
The activation of Nurr1 by this compound leads to robust neuroprotective effects in vitro . In animal models of PD, the compound protects midbrain dopamine neurons and improves both motor and non-motor olfactory deficits without dyskinesia-like behaviors . It also significantly ameliorates neuropathological abnormalities and improves motor and olfactory dysfunctions .
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, genetic and environmental factors can interact to influence the manifestation of PD . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Ethyl Group: The ethyl group can be introduced via aza-Michael addition between protected diamines and in situ generated sulfonium salts.
Introduction of Fluorobenzonitrile Moiety: The final step involves the substitution of the piperazine ring with a fluorobenzonitrile moiety under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of less toxic reagents and improved yields are essential for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where the fluorine or nitrile groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Ethylpiperazin-1-yl)benzaldehyde: This compound has a similar piperazine ring structure but with a benzaldehyde moiety instead of a fluorobenzonitrile group.
2-(4-Ethylpiperazin-1-yl)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile: This compound features a pyrazolo[1,5-a][1,3,5]triazine ring with a phenylamino group and a carbonitrile moiety.
Uniqueness
4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile is unique due to its specific combination of a piperazine ring, an ethyl group, and a fluorobenzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-3-fluorobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c1-2-16-5-7-17(8-6-16)13-4-3-11(10-15)9-12(13)14/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXIMBRLAPJDET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol](/img/structure/B1371107.png)
![Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1371109.png)
![[(2-Carbamoylethyl)carbamoyl]formic acid](/img/structure/B1371110.png)

![2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371112.png)



